6-(Furan-2-yl)-9-phenyl-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one 6-(Furan-2-yl)-9-phenyl-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one
Brand Name: Vulcanchem
CAS No.: 516456-20-5
VCID: VC0442849
InChI: InChI=1S/C26H24N2O3/c1-2-24(30)28-21-12-7-6-11-19(21)27-20-15-18(17-9-4-3-5-10-17)16-22(29)25(20)26(28)23-13-8-14-31-23/h3-14,18,26-27H,2,15-16H2,1H3
SMILES: CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC=CO5
Molecular Formula: C26H24N2O3
Molecular Weight: 412.5g/mol

6-(Furan-2-yl)-9-phenyl-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

CAS No.: 516456-20-5

Main Products

VCID: VC0442849

Molecular Formula: C26H24N2O3

Molecular Weight: 412.5g/mol

6-(Furan-2-yl)-9-phenyl-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one - 516456-20-5

CAS No. 516456-20-5
Product Name 6-(Furan-2-yl)-9-phenyl-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one
Molecular Formula C26H24N2O3
Molecular Weight 412.5g/mol
IUPAC Name 6-(furan-2-yl)-9-phenyl-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one
Standard InChI InChI=1S/C26H24N2O3/c1-2-24(30)28-21-12-7-6-11-19(21)27-20-15-18(17-9-4-3-5-10-17)16-22(29)25(20)26(28)23-13-8-14-31-23/h3-14,18,26-27H,2,15-16H2,1H3
Standard InChIKey UKDJUSMNANOMFN-UHFFFAOYSA-N
SMILES CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC=CO5
Canonical SMILES CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC=CO5
PubChem Compound 3141822
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator